3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)
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Overview
Description
3-Azabicyclo[310]hexane,1-(1-methylethyl)-,(1R)-(9CI) is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring systemThe unique structure of 3-azabicyclo[3.1.0]hexane derivatives makes them valuable in the development of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including cyclization reactions and catalytic hydrogenation reactions. One common approach involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals . Another method includes intramolecular and intermolecular cyclopropanations, which are also catalyzed by transition metals . Additionally, oxidative cyclopropanation and photoredox catalysis have been employed to synthesize these compounds .
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves large-scale cyclization reactions using efficient and cost-effective catalysts. The use of transition metal catalysis is particularly advantageous due to its high yield and selectivity . One-pot syntheses from acyclic precursors via tandem cyclizations are also commonly used in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions produce amines or alcohols .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can act as inhibitors or activators of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include binding to active sites or allosteric sites on the target molecules, resulting in changes in their conformation and function .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives can be compared to other bicyclic compounds, such as:
Cyclopropanes: Similar in their three-membered ring structure but lack the nitrogen atom.
Pyrrolidines: Contain a five-membered ring with a nitrogen atom but differ in their overall ring structure.
Duocarmycin Group: Known for their cytotoxicity and potential as antitumor agents.
The uniqueness of 3-azabicyclo[3.1.0]hexane derivatives lies in their specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
NFZXXFXYXOPLNM-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)[C@]12C[C@H]1CNC2 |
Canonical SMILES |
CC(C)C12CC1CNC2 |
Origin of Product |
United States |
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